molecular formula C26H37N3O2 B10888548 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide

Cat. No.: B10888548
M. Wt: 423.6 g/mol
InChI Key: VHMXKSNCPBUPFR-WPWMEQJKSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide is a complex organic compound known for its antioxidant properties. It is often used in various scientific research fields due to its unique chemical structure, which allows it to interact with different biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to form the final product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted derivatives depending on the substituent and reaction conditions.

Scientific Research Applications

Chemistry

    Antioxidants: Used as a stabilizer in polymers and other materials to prevent oxidative degradation.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its ability to interact with active sites.

    Cellular Studies: Used in studies involving oxidative stress and cellular protection mechanisms.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, particularly in diseases involving oxidative stress.

    Diagnostics: Used in assays to detect oxidative damage in biological samples.

Industry

    Polymer Stabilization: Added to plastics and rubbers to enhance their durability and lifespan.

    Lubricants: Used in formulations to improve the oxidative stability of lubricants.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. Additionally, the compound can chelate metal ions, reducing their catalytic activity in oxidative processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
  • 4-(dimethylamino)benzaldehyde derivatives
  • Other phenolic antioxidants

Uniqueness

  • Enhanced Stability : The presence of bulky tert-butyl groups provides steric hindrance, enhancing the compound’s stability.
  • Dual Functionality : Combines antioxidant properties with potential biological activity due to the hydrazide and imine groups.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H37N3O2

Molecular Weight

423.6 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide

InChI

InChI=1S/C26H37N3O2/c1-25(2,3)21-15-19(16-22(24(21)31)26(4,5)6)11-14-23(30)28-27-17-18-9-12-20(13-10-18)29(7)8/h9-10,12-13,15-17,31H,11,14H2,1-8H3,(H,28,30)/b27-17+

InChI Key

VHMXKSNCPBUPFR-WPWMEQJKSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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